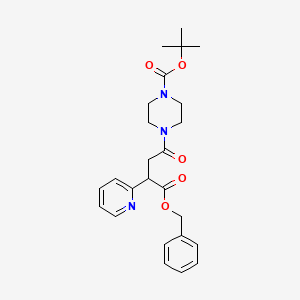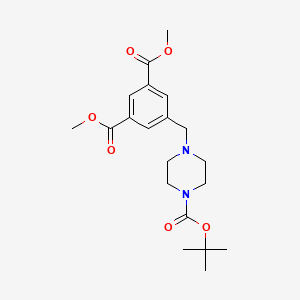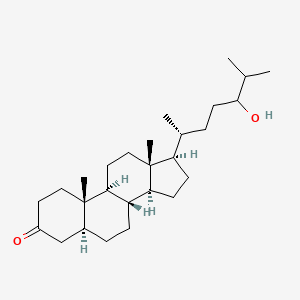
A)-24-Hydroxycholestan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A)-24-Hydroxycholestan-3-one is a steroidal compound with the molecular formula C27H46O2 It is a derivative of cholesterol and features a hydroxyl group at the 24th position and a ketone group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of A)-24-Hydroxycholestan-3-one typically involves the hydroxylation of cholestane derivatives. One common method includes the use of microbial transformations, where specific microorganisms are employed to introduce the hydroxyl group at the desired position. Another approach involves chemical synthesis using reagents such as thionyl chloride and pyridine to achieve the hydroxylation and subsequent oxidation to form the ketone group .
Industrial Production Methods: Industrial production of this compound often leverages green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis and heterogeneous catalysis are employed to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: A)-24-Hydroxycholestan-3-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of the ketone group to a hydroxyl group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) and pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of cholestane, which can be further utilized in different applications .
Applications De Recherche Scientifique
A)-24-Hydroxycholestan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of A)-24-Hydroxycholestan-3-one involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in cholesterol metabolism and steroidogenesis. The compound can bind to nuclear receptors, influencing gene expression and cellular functions. These interactions contribute to its biological effects, such as anti-inflammatory and anticancer activities .
Comparaison Avec Des Composés Similaires
25-Hydroxycholestan-3-one: Another hydroxylated derivative of cholestane with similar structural features.
Cholestan-3-one: A simpler ketone derivative without the hydroxyl group at the 24th position.
Comparison: A)-24-Hydroxycholestan-3-one is unique due to the presence of both the hydroxyl and ketone groups, which confer distinct chemical reactivity and biological activity. Compared to 25-Hydroxycholestan-3-one, it has different hydroxylation patterns, leading to varied interactions with biological targets .
Propriétés
Formule moléculaire |
C27H46O2 |
|---|---|
Poids moléculaire |
402.7 g/mol |
Nom IUPAC |
(5S,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h17-19,21-25,29H,6-16H2,1-5H3/t18-,19+,21+,22-,23+,24+,25?,26+,27-/m1/s1 |
Clé InChI |
GBRVIFKBXYKMCU-DTZBMSJKSA-N |
SMILES isomérique |
C[C@H](CCC(C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C |
SMILES canonique |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11828851.png)
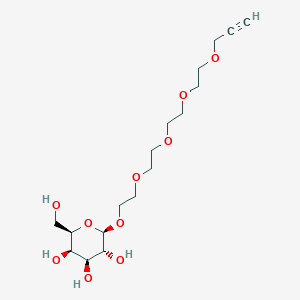
![1-Piperidinecarboxylic acid, 3-[[6-chloro-3-[[[(3-fluoro-2-methylphenyl)amino]carbonyl]amino]-2-hydroxyphenyl]sulfonyl]-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B11828868.png)

![1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one](/img/structure/B11828878.png)
![2H-Cyclopenta[b]furan-2-one, hexahydro-4-[(1E)-4-[2-iodo-5-(trifluoromethyl)phenoxy]-3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-buten-1-yl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]-, (3aR,4R,5R,6aS)-](/img/structure/B11828882.png)
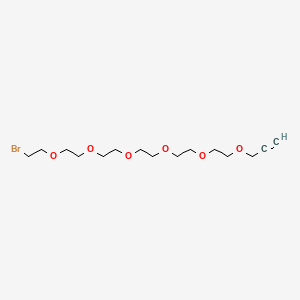
![6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B11828896.png)
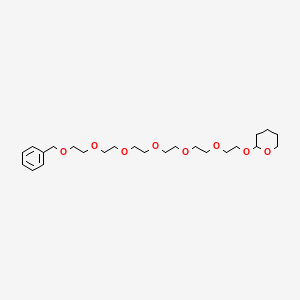
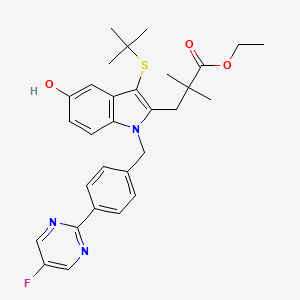
![4-[[4-[(4-Carboxycyclohexyl)methoxy]-3-formylphenoxy]methyl]cyclohexane-1-carboxylic acid](/img/structure/B11828921.png)
